Sodium hexachloroiridate(IV) hexahydrate (Na2IrCl6·6H2O) is a highly water-soluble, stable Ir(IV) coordination complex widely procured as a premium precursor for advanced electrocatalysts and functional coatings. Unlike lower-oxidation-state iridium salts or highly acidic chloroiridic acid, this compound provides a reliable, pH-moderate source of Ir(IV) that is ideally suited for the direct synthesis of ultra-small iridium oxide (IrO2) nanoparticles and Ir-doped bimetallic frameworks [1]. Its high aqueous solubility and controlled nucleation kinetics make it a cornerstone material for manufacturing high-performance anodes used in proton exchange membrane (PEM) water electrolyzers, as well as for the electrodeposition of robust iridium oxide films (IROFs) in sensor technologies[2].
Substituting Na2IrCl6·6H2O with generic alternatives fundamentally disrupts catalyst synthesis workflows and material performance. Replacing it with Ir(III) chloride (IrCl3) drastically alters nanoparticle nucleation kinetics, shifting the mechanism from a controlled burst-growth phase to rapid, uncontrolled precipitation, which prevents the formation of highly active faceted clusters [1]. Attempting to use hydrogen hexachloroiridate (H2IrCl6) introduces severe acidity that can degrade pH-sensitive catalyst supports and requires complex stoichiometric base titration to control particle size [2]. Furthermore, substituting with the potassium analog (K2IrCl6) severely limits processability, as the potassium salt is poorly soluble in water and readily precipitates, making it impossible to formulate the high-concentration aqueous baths required for industrial electrodeposition and wet impregnation .
In the synthesis of colloidal iridium nanoparticles, the choice of precursor dictates the fundamental reaction pathway and final catalyst morphology. In situ X-ray total scattering demonstrates that while Ir(III) precursors like IrCl3 undergo rapid, continuous reduction to metallic iridium, Na2IrCl6 follows a distinct burst-growth mechanism [1]. This mechanism involves an induction period and a transient crystalline phase that yields highly controlled decahedral and icosahedral Ir~55 clusters, which are optimal for catalytic applications [2].
| Evidence Dimension | Nucleation mechanism and final cluster structure |
| Target Compound Data | Induction period followed by burst growth; yields specific decahedral/icosahedral Ir~55 clusters. |
| Comparator Or Baseline | IrCl3 / IrCl4 (Rapid, continuous reduction lacking structural control phase). |
| Quantified Difference | Shift from continuous rapid reduction to controlled burst-growth kinetics. |
| Conditions | Surfactant-free synthesis in alkaline methanol at 50 °C monitored via in situ X-ray total scattering. |
Procurement of this specific Ir(IV) sodium salt enables precise structural control over nanoparticle faceting, a critical requirement for maximizing the active site density in advanced electrolyzer anodes.
Na2IrCl6·6H2O is highly effective as a precursor for introducing Ir into 3d transition-metal oxyhydroxide frameworks. When utilized to dope NiFe oxyhydroxides, the resulting catalyst exhibits a dramatic enhancement in Oxygen Evolution Reaction (OER) performance due to optimized 3d-5d orbital interactions[1]. The Ir-doped electrode achieves a current density of 10 mA cm-2 at an overpotential 133 mV lower than the pristine baseline, alongside a 54-fold increase in turnover frequency (TOF) [2].
| Evidence Dimension | OER overpotential at 10 mA cm-2 and Turnover Frequency (TOF) |
| Target Compound Data | 133 mV lower overpotential; 54x higher TOF (using Na2IrCl6-derived Ir dopant). |
| Comparator Or Baseline | Pristine NiFe oxyhydroxide baseline. |
| Quantified Difference | -133 mV overpotential; 54-fold TOF improvement. |
| Conditions | Alkaline electrode conditions, glassy carbon electrode, sustained performance over 500 hours. |
For manufacturers of PEM and alkaline electrolyzers, utilizing this precursor to synthesize Ir-doped bimetallic catalysts drastically reduces energy consumption while maintaining long-term operational stability.
For industrial catalyst manufacturing, the solubility of the metal precursor dictates the maximum achievable metal loading in wet impregnation and electrodeposition baths. Sodium hexachloroiridate(IV) hexahydrate is highly soluble in water, allowing for the preparation of highly concentrated Ir(IV) solutions . In contrast, potassium hexachloroiridate(IV) (K2IrCl6) exhibits poor aqueous solubility and readily precipitates as a crystalline solid, strictly limiting its use in high-concentration aqueous workflows .
| Evidence Dimension | Aqueous solubility and solution concentration limits |
| Target Compound Data | Highly soluble in water, supporting concentrated precursor baths. |
| Comparator Or Baseline | K2IrCl6 (Poorly soluble/insoluble in cold water; forms crystalline precipitates). |
| Quantified Difference | Orders of magnitude higher aqueous solubility for the sodium salt. |
| Conditions | Standard aqueous precursor preparation at room temperature. |
Selecting the sodium salt over the potassium analog is mandatory for high-throughput aqueous catalyst manufacturing, ensuring high metal loading without the need for large solvent volumes or elevated temperatures.
Due to its controlled burst-growth nucleation kinetics, this compound is the optimal precursor for synthesizing ultra-small, highly active IrO2 nanoparticles [1]. It is highly recommended for manufacturing next-generation Oxygen Evolution Reaction (OER) electrocatalysts where maximizing the surface-area-to-volume ratio of scarce iridium is a critical commercial objective.
Its high aqueous solubility and stable +4 oxidation state make it the preferred choice for wet-impregnation or co-precipitation of Ir-doped NiFe or RuOx frameworks[2]. It is the right choice for developers looking to significantly lower OER overpotentials (e.g., by >130 mV) in alkaline or acidic electrolyzer systems without degrading the primary catalyst support.
Acting as the primary precursor in aqueous electroplating baths, Na2IrCl6·6H2O supports the high-concentration solutions required for fabricating long-term stable pH sensor electrodes and neural stimulation microelectrodes[3]. Its use avoids the precipitation issues associated with potassium salts and the extreme acidity of chloroiridic acid during sensitive deposition processes.
Acute Toxic;Irritant